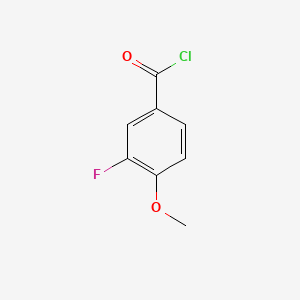

3-Fluoro-4-methoxybenzoyl chloride

Beschreibung

Contextualization within Halogenated Aromatic Compounds Research

The study of halogenated aromatic compounds is a significant and rapidly growing area of medicinal and materials chemistry. The introduction of halogen atoms, particularly fluorine and chlorine, into organic molecules can profoundly alter their physical, chemical, and biological properties. rsc.orgmdpi.comnih.gov Fluorine, being the most electronegative element, can modulate a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.comnih.gov This strategic incorporation of fluorine is a common tactic in drug discovery to enhance the efficacy and pharmacokinetic profiles of lead compounds. rsc.orgmdpi.com Up to 50% of drugs approved by the US FDA in some recent years have been organofluorine compounds. nih.gov

Chlorine, also a common substituent in pharmaceuticals, influences a molecule's reactivity and can be crucial for its biological activity. nih.gov Substituted benzoyl chlorides, in particular, are recognized as activated derivatives of benzoic acids and serve as valuable building blocks for a wide range of products, including pharmaceuticals and plant protection agents. google.com

3-Fluoro-4-methoxybenzoyl chloride sits (B43327) at the intersection of these research fields. It is a trifunctional molecule: the acyl chloride group provides a reactive handle for acylation reactions, while the fluoro and methoxy (B1213986) groups on the aromatic ring allow for fine-tuning of the electronic and steric properties of the final products. researchgate.net Research into the crystal structures of fluorinated benzoyl chlorides has shown that the number and position of fluorine atoms significantly influence intermolecular interactions, such as F···H and F···F contacts, which in turn dictate the material's supramolecular arrangement. researchgate.net

Significance as a Versatile Synthetic Intermediate in Modern Organic Chemistry

The primary significance of this compound lies in its role as a versatile synthetic intermediate. The acyl chloride functional group is highly reactive and readily participates in reactions with nucleophiles like alcohols, amines, and thiols to form corresponding esters, amides, and thioesters. This reactivity makes it a key reagent for introducing the 3-fluoro-4-methoxyphenyl moiety into larger, more complex molecules.

Substituted benzoyl chlorides are widely used as synthesis building blocks. google.com Their utility is demonstrated in their application as radical precursors in photocatalysis and in the synthesis of various heterocyclic compounds. nih.gov The specific substitution pattern of this compound makes it a precursor for creating molecules with specific structural and electronic properties desirable in medicinal chemistry.

A notable application is in the synthesis of novel phenothiazine (B1677639) derivatives. nih.gov Phenothiazines are a class of compounds investigated for various pharmacological activities, including cytotoxic effects in cancer cells and modulation of cholinesterase activity. nih.gov In the synthesis of these complex derivatives, acyl chlorides like this compound are reacted with phenothiazine scaffolds to build the final molecular structure. nih.govresearchgate.net This highlights the compound's role as an essential building block, enabling the creation of new chemical entities for biological screening.

Overview of Research Trajectories and Academic Contributions

The research trajectory involving this compound is intrinsically linked to the broader goals of drug discovery and materials science. Its academic contribution is not typically as the final product of research but as a crucial starting material or intermediate that facilitates the synthesis of target molecules with potential therapeutic applications.

A major area of this research is the development of small molecule kinase inhibitors. ed.ac.uk Kinases are key regulators of cellular processes, and their dysregulation is implicated in diseases like cancer. ed.ac.uknih.gov Many approved kinase inhibitors feature halogenated aromatic rings in their structures. The synthesis of such inhibitors often involves amide bond formation, a reaction for which acyl chlorides are ideal reagents. ed.ac.uk For instance, the synthesis of various kinase inhibitors involves coupling substituted benzoyl chlorides with amine-containing scaffolds to produce the final active pharmaceutical ingredient. nih.govacs.org While specific public-domain examples detailing the use of this compound in a marketed drug are not prominent, its structural motifs are highly relevant to this class of compounds. The fluorinated methoxy-phenyl group is a common feature in modern medicinal chemistry, and this benzoyl chloride provides a direct route for its incorporation.

Furthermore, research into neurochemical monitoring has utilized benzoyl chloride as a derivatizing agent to improve the detection and quantification of neurotransmitters by mass spectrometry. nih.gov While not specific to this isomer, it underscores the fundamental reactivity of the benzoyl chloride group that is central to the utility of this compound. The academic contribution of this compound is therefore best understood as an enabler of research into complex, biologically active molecules like phenothiazines and potential kinase inhibitors. nih.goved.ac.uk

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆ClFO₂ | nih.gov |

| Molecular Weight | 188.58 g/mol | nih.gov |

| CAS Number | 3907-15-1 | nih.gov |

| Appearance | Solid | google.com |

| Melting Point | 69 °C | researchgate.net |

| Boiling Point | 267.3 °C at 760 mmHg | nih.gov |

| Density | 1.309 g/cm³ | nih.gov |

| InChI Key | LOSBAHQDKBWMBY-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | COC1=CC=C(C=C1F)C(=O)Cl | nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-fluoro-4-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-12-7-3-2-5(8(9)11)4-6(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSBAHQDKBWMBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381351 | |

| Record name | 3-Fluoro-4-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3907-15-1 | |

| Record name | 3-Fluoro-4-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-methoxybenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 3 Fluoro 4 Methoxybenzoyl Chloride

Established Synthetic Pathways and Refinements

The Fries rearrangement has emerged as a prominent method for the synthesis of precursors to 3-fluoro-4-methoxybenzoyl chloride. This section details the nuances of this approach and explores other viable synthetic routes.

Fries Rearrangement Approaches to this compound

The Fries rearrangement is a classic organic reaction that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.orgsigmaaldrich.com This reaction is ortho and para selective, and the desired isomer can be favored by adjusting reaction conditions. wikipedia.org In the context of this compound synthesis, the process typically starts with a suitable phenolic ester, which is then converted to an intermediate that can be subsequently transformed into the final product.

A common starting material is 2-fluorophenyl acetate (B1210297), which undergoes a Lewis acid-catalyzed Fries rearrangement to yield a mixture of ortho and para isomers. researchgate.net The para isomer is the key precursor to this compound.

The choice of Lewis acid and reaction conditions plays a critical role in the efficiency and selectivity of the Fries rearrangement. sigmaaldrich.com Various Lewis acids, such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄), can be employed as catalysts. sigmaaldrich.com

Studies have shown that when aluminum chloride is used as the Lewis acid for the rearrangement of 2-fluorophenyl acetate, increasing the amount of AlCl₃ can lead to a higher conversion of the starting material. researchgate.net The reaction temperature also significantly influences the product distribution. Lower temperatures tend to favor the formation of the para-substituted product, which is the desired isomer for the synthesis of this compound. wikipedia.org Conversely, higher temperatures promote the formation of the ortho-isomer. wikipedia.org The choice of solvent can also impact the reaction, with solvents like monochlorobenzene and o-dichlorobenzene being utilized. researchgate.net

Table 1: Optimization of Fries Rearrangement of 2-Fluorophenyl Acetate

| Entry | Lewis Acid | Solvent | Temperature (°C) | Conversion (%) | Ortho/Para Ratio |

| 1 | AlCl₃ (1.5 equiv) | Monochlorobenzene | 120 | Increased with time | 2.84:1.0 |

| 2 | AlCl₃ (2.0 equiv) | Monochlorobenzene | 120 | Higher than entry 1 | Not specified |

| 3 | AlCl₃ (2.5 equiv) | Monochlorobenzene | 120 | Higher than entry 2 | Not specified |

Data compiled from a study on the scalable synthesis of this compound. researchgate.net

As mentioned, the Fries rearrangement of 2-fluorophenyl acetate produces both ortho and para isomers. researchgate.net The regioselectivity is temperature-dependent, with lower temperatures favoring the para product due to kinetic control, while higher temperatures favor the thermodynamically more stable ortho product, which can form a bidentate complex with the aluminum catalyst. wikipedia.org

An industrially viable method for separating the resulting ortho and para isomers is crucial. researchgate.net One reported technique involves fractional distillation or crystallization to isolate the desired para-isomer, which can then be carried forward in the synthetic sequence. researchgate.net High-performance liquid chromatography (HPLC) is often used to analyze the reaction mass and determine the ratio of ortho to para products. researchgate.net

Alternative Synthetic Routes from Precursors (e.g., Carboxylation, Oxidation, Hydrolysis)

While the Fries rearrangement is a well-established route, alternative methods for synthesizing this compound and its precursors exist. These methods often involve carboxylation, oxidation, or hydrolysis steps.

One common alternative involves the direct chlorination of 4-methoxybenzoic acid with a chlorinating agent like thionyl chloride to produce 4-methoxybenzoyl chloride. chemicalbook.com A similar approach can be applied to a fluorinated analogue. For instance, 3-chloro-4-fluorobenzoic acid can be converted to 3-chloro-4-fluorobenzoyl chloride by reacting it with thionyl chloride in the presence of a small amount of pyridine. google.com

Another strategy involves the nucleophilic aromatic substitution of a nitro group. For example, the nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride (B91410) anion to yield methyl 3-fluoropyridine-4-carboxylate. nih.gov This type of transformation could potentially be adapted for the synthesis of 3-fluoro-4-methoxybenzoic acid derivatives.

Scalable Synthesis and Industrial Feasibility Studies for this compound

The development of a scalable and economically viable process is paramount for the industrial production of this compound. Research has focused on optimizing the Fries rearrangement for large-scale synthesis. researchgate.net Key considerations for industrial feasibility include the cost and availability of starting materials, the efficiency of each synthetic step, the ease of product purification, and waste minimization.

An industrial preparation method for a related compound, 2,4,5-trifluoro-3-methoxybenzoyl chloride, highlights a multi-step process starting from tetrachlorophthalic anhydride. google.com This process involves amination, fluorination, hydrolysis, decarboxylation, methylation, and finally, chlorination with thionyl chloride to yield the desired benzoyl chloride. google.com Such multi-step syntheses require careful optimization at each stage to be industrially applicable. The ability to recycle mother liquors and avoid the use of solvents where possible are key factors in reducing environmental impact and production costs. google.com

Reaction Mechanisms and Kinetics of this compound Formation

A definitive reaction mechanism for the Fries rearrangement has remained elusive, with evidence supporting both intermolecular and intramolecular pathways. wikipedia.org A widely accepted mechanism involves the formation of an acylium carbocation intermediate. wikipedia.org

The process begins with the coordination of the Lewis acid, such as AlCl₃, to the carbonyl oxygen of the acyl group of the phenolic ester. wikipedia.org This polarization of the bond between the acyl group and the phenolic oxygen leads to the rearrangement of the Lewis acid to the phenolic oxygen. This step generates a free acylium carbocation, which then acts as an electrophile in a classic electrophilic aromatic substitution reaction with the aromatic ring. wikipedia.org The abstracted proton is subsequently released as hydrochloric acid.

The kinetics of the Fries rearrangement are influenced by factors such as temperature, catalyst concentration, and the nature of the substrate and solvent. The temperature dependence of the ortho/para product ratio suggests a competition between a kinetically controlled pathway at lower temperatures (favoring the para product) and a thermodynamically controlled pathway at higher temperatures (favoring the ortho product). wikipedia.org

The final step in many synthetic routes to this compound is the conversion of the corresponding carboxylic acid using a chlorinating agent like thionyl chloride or oxalyl chloride. chemicalbook.com This reaction typically proceeds via the formation of a highly reactive acyl chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride.

Detailed Mechanistic Elucidation of Key Synthetic Steps

The transformation from a simple substituted toluene (B28343) to the target acyl chloride involves three distinct mechanistic stages.

Step 1: Electrophilic Aromatic Fluorination of 4-Methoxytoluene

The initial step is the introduction of a fluorine atom onto the aromatic ring of 4-methoxytoluene. This is an electrophilic aromatic substitution (SEAr) reaction. The methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups are both activating and ortho-, para-directing. wikipedia.org The methoxy group is a stronger activating group, thus directing the incoming electrophile primarily to the positions ortho to it. This results in the selective formation of 3-fluoro-4-methoxytoluene.

The mechanism for electrophilic fluorination is a subject of ongoing discussion, with evidence supporting both a traditional SN2-like pathway and a single-electron transfer (SET) process. wikipedia.org Using a modern electrophilic fluorinating agent, such as Selectfluor™ (F-TEDA-BF₄), the general mechanism proceeds as follows:

Activation and Attack: The electron-rich aromatic ring of 4-methoxytoluene acts as a nucleophile, attacking the electrophilic fluorine atom of the N-F reagent. numberanalytics.comnumberanalytics.com

Formation of the Sigma Complex: This attack leads to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The positive charge is delocalized across the ring and is stabilized by the electron-donating methoxy and methyl groups.

Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom bearing the new fluorine substituent, restoring the aromaticity of the ring and yielding the final product, 3-fluoro-4-methoxytoluene.

Step 2: Side-Chain Oxidation of 3-fluoro-4-methoxytoluene

The methyl group of 3-fluoro-4-methoxytoluene is oxidized to a carboxylic acid using a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) in an alkaline solution, followed by an acidic workup. unizin.orgpearson.com The reaction specifically occurs at the benzylic position, which is the carbon atom directly attached to the aromatic ring. libretexts.org A critical requirement for this reaction is the presence of at least one benzylic hydrogen, which is met in this case. pearson.comlibretexts.org

The mechanism for side-chain oxidation by permanganate is complex, but it is understood to initiate with the abstraction of a benzylic hydrogen. unizin.orgstackexchange.com

Hydrogen Abstraction: The reaction is believed to start with the abstraction of a hydrogen atom from the benzylic carbon by the oxidizing agent (e.g., MnO₄⁻), forming a benzylic radical. This radical is stabilized by resonance with the attached aromatic ring. libretexts.org

Further Oxidation: This radical undergoes a series of rapid oxidation steps, which are not fully elucidated but involve the cleavage of the alkyl chain down to the benzylic carbon.

Formation of Carboxylate: The process continues until the benzylic carbon is fully oxidized, yielding a carboxylate salt (e.g., potassium 3-fluoro-4-methoxybenzoate) under the alkaline conditions.

Protonation: Subsequent acidification of the reaction mixture protonates the carboxylate to give the final product of this step, 3-fluoro-4-methoxybenzoic acid. stackexchange.com

Step 3: Conversion of 3-fluoro-4-methoxybenzoic acid to this compound

The final step is the conversion of the carboxylic acid to the corresponding acyl chloride. This is typically achieved using thionyl chloride (SOCl₂). ossila.comaskiitians.com This reaction transforms the poor leaving group (-OH) of the carboxylic acid into an excellent leaving group. libretexts.orgmasterorganicchemistry.com

The mechanism involves a nucleophilic acyl substitution pathway:

Nucleophilic Attack: The oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. brainly.comyoutube.com

Formation of Chlorosulfite Intermediate: A proton is lost, and a chloride ion is displaced from the sulfur atom, forming a highly reactive acyl chlorosulfite intermediate. This intermediate contains a very good leaving group (-OSOCl). masterorganicchemistry.comyoutube.com

Nucleophilic Acyl Substitution: A chloride ion (from the first step or another equivalent of SOCl₂) acts as a nucleophile and attacks the carbonyl carbon of the intermediate. youtube.com

Product Formation: A tetrahedral intermediate is formed, which then collapses. The C-O bond of the chlorosulfite group breaks, reforming the carbonyl double bond and releasing the stable gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl), driving the reaction to completion. masterorganicchemistry.comyoutube.com This yields the final product, this compound.

Kinetic Studies of Synthesis Reactions

While specific kinetic data such as rate constants and activation energies for the synthesis of this compound are not extensively published, the kinetic principles governing each synthetic step can be analyzed based on studies of analogous systems.

Kinetics of Electrophilic Fluorination

The rate of electrophilic aromatic substitution is highly dependent on the nature of the substituents on the aromatic ring and the reactivity of the fluorinating agent.

Substituent Effects: Activating groups, which donate electron density to the ring, stabilize the cationic arenium ion intermediate and thus increase the reaction rate. wikipedia.org The starting material, 4-methoxytoluene, contains two activating groups (-OCH₃ and -CH₃), making it highly reactive towards electrophilic attack.

Reagent Reactivity: The choice of fluorinating agent is crucial. Modern N-F reagents have been developed to be both effective and relatively safe. Kinetic studies have been performed to create reactivity scales for these reagents, demonstrating that agents like Selectfluor™ are among the more powerful electrophilic fluorinators, leading to faster reaction rates compared to reagents like N-fluorobenzenesulfonimide (NFSI). rsc.orgnih.gov

Interactive Table: Relative Reactivity of Electrophilic Fluorinating Agents

| Fluorinating Agent | Common Acronym | Relative Reactivity Trend |

| N-Fluorobenzenesulfonimide | NFSI | Moderate |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | High |

| Selectfluor™ | F-TEDA-BF₄ | Very High |

| N-Fluoropyridinium triflate | High |

Note: This table represents a general trend. Actual reactivity depends on the specific substrate and reaction conditions.

Kinetics of Side-Chain Oxidation

The kinetics of the oxidation of alkylbenzenes are influenced by several factors.

Oxidizing Agent: The rate is dependent on the concentration and strength of the oxidizing agent. Stronger oxidants like KMnO₄ react faster than weaker ones.

Benzylic C-H Bond: The presence and accessibility of a benzylic C-H bond is the rate-determining factor, as its cleavage is a key part of the mechanism. libretexts.org Compounds without benzylic hydrogens, like tert-butylbenzene, are inert under these conditions. unizin.org

Temperature: These oxidations are often slow at room temperature and typically require heating to proceed at a practical rate. stackexchange.com

Interactive Table: Factors Influencing Kinetics of Aromatic Side-Chain Oxidation

| Factor | Effect on Reaction Rate | Rationale |

| Strength of Oxidant | Stronger oxidant increases rate | Higher potential to abstract a benzylic hydrogen. |

| Temperature | Higher temperature increases rate | Provides activation energy for C-H bond cleavage. |

| Benzylic Hydrogens | Required for reaction | The mechanism initiates with benzylic C-H abstraction. |

| Ring Substituents | Can increase or decrease rate | Affects the stability of the benzylic radical intermediate. |

Kinetics of Acyl Chloride Formation

The conversion of carboxylic acids to acyl chlorides with thionyl chloride is generally a rapid and efficient process.

Thermodynamic Driving Force: The reaction is strongly favored thermodynamically and kinetically because two of the products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. youtube.com Their evolution from the reaction mixture removes them from the equilibrium, driving the reaction to completion according to Le Châtelier's principle.

Reaction Monitoring: The progress of the reaction can be monitored using spectroscopic methods. Infrared (IR) spectroscopy can track the disappearance of the broad O-H stretching band of the carboxylic acid. researchgate.net Alternatively, ¹³C NMR can be used to observe the change in the chemical shift of the carbonyl carbon. researchgate.net

Reactivity Profiling and Advanced Derivatization Strategies of 3 Fluoro 4 Methoxybenzoyl Chloride

Acylation Reactions and Nucleophilic Substitutions utilizing 3-Fluoro-4-methoxybenzoyl Chloride

This compound is a reactive acylating agent, participating in various reactions to form amides, esters, and anhydrides. Its reactivity stems from the electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles. The presence of the fluorine atom and methoxy (B1213986) group on the benzene (B151609) ring also influences its reactivity in nucleophilic aromatic substitution reactions. sigmaaldrich.com

Esterification and Amidation Reactions

Esterification: this compound reacts with alcohols to yield esters. This reaction is a form of nucleophilic acyl substitution where the alcohol acts as the nucleophile. The reaction is often carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. libretexts.org A general method for esterification of aryl acids involves using N-bromosuccinimide (NBS) as a catalyst under mild, metal-free conditions. nih.gov For instance, the esterification of 3-fluorobenzoic acid with methanol (B129727) can be achieved using NBS at 70°C. nih.gov

Amidation: The reaction of this compound with primary or secondary amines produces the corresponding amides. hud.ac.uk This is another example of nucleophilic acyl substitution, with the amine serving as the nucleophile. fishersci.co.uk Typically, two equivalents of the amine are required; one acts as the nucleophile, and the second acts as a base to neutralize the HCl formed. libretexts.org The reaction can be performed in various solvents, including bio-based solvents like Cyrene™. hud.ac.uk For example, the reaction of 3-fluorobenzoyl chloride with aniline (B41778) in the presence of triethylamine (B128534) proceeds rapidly, showing complete conversion to the amide in less than five minutes. hud.ac.uk

| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions |

| This compound | Alcohol | Ester | Pyridine or other base libretexts.org |

| 3-Fluorobenzoic acid | Methanol | Ester | NBS, 70°C nih.gov |

| This compound | Primary/Secondary Amine | Amide | Excess amine or other base libretexts.orghud.ac.uk |

| 3-Fluorobenzoyl chloride | Aniline | Amide | Triethylamine, various solvents hud.ac.uk |

Formation of Anhydrides and Ketones

Anhydrides: Symmetrical or unsymmetrical anhydrides can be synthesized from this compound. The reaction with a carboxylic acid or its salt leads to the formation of a mixed anhydride. libretexts.org For instance, aromatic carboxylic acid anhydrides can be prepared by reacting an acyl chloride with the sodium salt of a carboxylic acid. nih.gov Another method involves the reaction of an acyl chloride with a carboxylic acid in the presence of pyridine. orgsyn.org

Ketones: The synthesis of ketones using this compound can be achieved through Friedel-Crafts acylation. In this electrophilic aromatic substitution reaction, the benzoyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride, to form a ketone. Additionally, fluoromethyl ketones can be synthesized from the corresponding acid chlorides, which are valuable as protease inhibitors. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions |

| This compound | Carboxylic acid sodium salt | Anhydride | - nih.gov |

| This compound | Carboxylic acid | Anhydride | Pyridine orgsyn.org |

| This compound | Aromatic compound | Ketone | Lewis acid (e.g., AlCl₃) |

| Acid Chloride | Diazomethane, then HBr/HCl | Halomethyl ketone | - nih.gov |

Introduction of Diverse Functional Groups using this compound

The presence of both a fluorine and a methoxy group on the aromatic ring of this compound allows for the introduction of a variety of functional groups through different reaction strategies.

Strategies for ortho-, meta-, and para-Substitution

The directing effects of the existing substituents on the benzene ring determine the position of incoming electrophiles in electrophilic aromatic substitution reactions. masterorganicchemistry.comleah4sci.com

Methoxy Group (-OCH₃): The methoxy group is an activating group and a strong ortho, para-director due to its ability to donate electron density to the ring through resonance. masterorganicchemistry.commasterorganicchemistry.com

Fluoro Group (-F): Halogens are deactivating yet ortho, para-directing. masterorganicchemistry.commasterorganicchemistry.com The inductive effect of the electronegative fluorine atom withdraws electron density, deactivating the ring, but its lone pairs can stabilize the carbocation intermediate at the ortho and para positions through resonance. masterorganicchemistry.com

Benzoyl Chloride Group (-COCl): The acyl group is a deactivating group and a meta-director. masterorganicchemistry.commasterorganicchemistry.com It withdraws electron density from the ring both inductively and through resonance, destabilizing the carbocation intermediates at the ortho and para positions. masterorganicchemistry.com

Given the opposing directing effects of the substituents on this compound, the outcome of an electrophilic substitution reaction would depend on the specific reaction conditions and the nature of the electrophile.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS): In EAS reactions, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com For this compound, the activating ortho, para-directing methoxy group and the deactivating ortho, para-directing fluorine group will compete with the deactivating meta-directing acyl chloride group. The strong activating effect of the methoxy group will likely dominate, directing incoming electrophiles to the positions ortho and para to it.

Nucleophilic Aromatic Substitution (SNA_r): In contrast to EAS, S_NAr involves the replacement of a substituent on the ring by a nucleophile. libretexts.org This reaction is favored when the aromatic ring is electron-deficient, typically due to the presence of strong electron-withdrawing groups. libretexts.orglibretexts.org The fluorine atom on this compound can act as a leaving group in S_NAr reactions, especially when there are other electron-withdrawing groups on the ring that can stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orglibretexts.orgebyu.edu.tr The rate of S_NAr often follows the order F > Cl > Br > I for the leaving group, as the highly electronegative fluorine atom makes the carbon atom it is attached to more electrophilic and susceptible to nucleophilic attack. libretexts.org

Chemo- and Regioselective Transformations of this compound

The different reactive sites on this compound—the acyl chloride group and the substituted aromatic ring—allow for chemo- and regioselective transformations.

Chemoselectivity: A reaction is chemoselective if it occurs at one functional group in the presence of other, similar functional groups. For instance, a nucleophile can selectively attack the highly reactive acyl chloride group to form an amide or ester without affecting the aromatic ring. Conversely, under specific conditions for nucleophilic aromatic substitution, a nucleophile could replace the fluorine atom while leaving the acyl chloride group intact.

Radical Reactions and Photocatalysis Involving Benzoyl Chlorides

The exploration of radical chemistry and photocatalysis has opened new avenues for the derivatization of traditionally challenging functional groups. In the context of benzoyl chlorides, including this compound, these strategies offer unique pathways to novel molecular architectures that are not readily accessible through conventional ionic reaction mechanisms. The generation of benzoyl radicals from their corresponding chlorides provides a versatile intermediate for various carbon-carbon and carbon-heteroatom bond-forming reactions.

Pulse radiolysis studies on benzoyl chloride in solution have demonstrated the formation of a transient radical anion upon electron transfer. rsc.orgrsc.org This radical anion subsequently dissociates to yield a benzoyl radical and a chloride ion. rsc.orgrsc.org This fundamental process underscores the potential of benzoyl chlorides to serve as precursors for benzoyl radicals under appropriate reductive conditions. These radicals are key intermediates in processes such as the photocuring of acrylates. rsc.org

While specific research on the radical reactions of this compound is not extensively documented, the reactivity of the parent benzoyl chloride serves as a strong predictive model. The presence of the electron-donating methoxy group and the electron-withdrawing fluorine atom on the benzene ring of this compound would be expected to influence the stability and reactivity of the corresponding benzoyl radical, potentially impacting reaction rates and selectivity.

Photocatalysis, particularly using visible light, has emerged as a powerful tool for the generation of radicals under mild conditions. While many studies focus on the activation of benzyl (B1604629) chlorides, the principles can be extended to the more challenging C–Cl bond cleavage in benzoyl chlorides. For instance, cooperative catalytic systems, such as those employing zirconocene (B1252598) and photoredox catalysts, have been shown to facilitate the reductive homocoupling of benzyl chlorides. nih.gov Such approaches could potentially be adapted for the derivatization of this compound.

Furthermore, photocatalytic methods have been developed for Giese-type hydroacylation reactions of alkenes using carboxylic acid derivatives as acyl radical sources. In one example, the reaction of benzoyl chloride with acrylonitrile (B1666552) was successfully catalyzed by a xanthate under blue LED irradiation. researchgate.net This highlights a potential pathway for the functionalization of this compound via a photogenerated acyl radical.

The use of peroxide catalysts, alone or in combination with ultraviolet (UV) light, has also been shown to effectively initiate radical reactions, such as the chlorination of benzaldehyde (B42025) to form benzoyl chloride. google.com This indicates that radical generation from benzoyl chloride precursors can be achieved through various initiation methods.

Below is a table summarizing representative radical reactions involving benzoyl chloride, which can be considered analogous for predicting the potential reactivity of this compound.

| Reaction Type | Reactants | Catalyst/Initiator | Key Intermediate | Product Type |

| Electron Transfer | Benzoyl chloride, Acrylates | Pulse radiolysis | Benzoyl chloride radical anion, Benzoyl radical | Polymer |

| Giese-type Hydroacylation | Benzoyl chloride, Acrylonitrile | Xanthate, γ-Terpinene, Na₃PO₄, Blue LED | Benzoyl radical | Keto nitrile |

| Peroxide-Initiated Reaction | Benzaldehyde, Chlorine | Benzoyl peroxide | Benzoyl radical | Benzoyl chloride |

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Key Building Block for Complex Molecular Architectures

The distinct electronic and steric properties of 3-fluoro-4-methoxybenzoyl chloride make it an important precursor for the creation of complex molecular structures. The presence of the fluorine and methoxy (B1213986) substituents significantly influences the reactivity and regioselectivity of reactions involving the aromatic ring, while the acyl chloride functionality provides a direct handle for a variety of chemical transformations.

Synthesis of Polysubstituted Aromatic Compounds

This compound is a key reagent in the synthesis of polysubstituted aromatic compounds, particularly through electrophilic aromatic substitution reactions like the Friedel-Crafts acylation. byjus.comlibretexts.orgsigmaaldrich.comlibretexts.orgmasterorganicchemistry.comlibretexts.orgresearchgate.net In this reaction, the acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a ketone. byjus.comsigmaaldrich.commasterorganicchemistry.com The acylium ion, generated from the reaction of the acyl chloride with the Lewis acid, acts as the electrophile. byjus.comsigmaaldrich.com The fluorine atom and methoxy group on the benzoyl chloride ring influence the position of substitution on the reacting aromatic ring, guiding the incoming acyl group to specific positions. libretexts.orglibretexts.orglibretexts.org

For example, the Friedel-Crafts acylation of a substituted benzene (B151609) with this compound would lead to the formation of a diaryl ketone with a defined substitution pattern. The interplay between the directing effects of the substituents on both aromatic rings is crucial for achieving high regioselectivity. libretexts.orglibretexts.org

A general representation of the Friedel-Crafts acylation reaction is shown below:

Table 1: Key Aspects of Friedel-Crafts Acylation

| Feature | Description |

| Reactants | Aromatic compound, Acyl chloride (e.g., this compound) |

| Catalyst | Lewis acid (e.g., AlCl₃, FeCl₃) byjus.commasterorganicchemistry.com |

| Electrophile | Acylium ion (R-C=O⁺) byjus.comsigmaaldrich.com |

| Product | Aryl ketone |

| Key Advantage | Formation of a new carbon-carbon bond, leading to more complex aromatic systems. |

Construction of Heterocyclic Systems using this compound

The reactivity of the acyl chloride group in this compound makes it a valuable precursor for the synthesis of a wide variety of heterocyclic compounds. These reactions often involve condensation with binucleophilic reagents, such as diamines, amino alcohols, or hydrazines, leading to the formation of rings containing nitrogen, oxygen, and other heteroatoms. nih.govmdpi.comresearchgate.netmdpi.com

One important application is in the synthesis of quinazolines and related heterocyclic systems. For instance, while not a direct example, the synthesis of N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine illustrates a relevant synthetic strategy where a substituted aniline (B41778) is used to construct the quinazoline (B50416) core. Analogously, this compound could be reacted with appropriate amino-substituted heterocycles or other precursors to generate novel fluorinated and methoxylated quinazoline derivatives.

Furthermore, the reaction of this compound with appropriate precursors can lead to the formation of other important heterocyclic scaffolds. For example, condensation with aminophenols can yield benzoxazoles, while reaction with hydrazides followed by cyclization can produce oxadiazoles. The fluorine and methoxy substituents on the benzoyl moiety can impart unique properties to the resulting heterocyclic compounds, influencing their biological activity and material properties.

Table 2: Examples of Heterocyclic Systems Derivable from Acyl Chlorides

| Heterocycle Class | General Precursors | Potential Application |

| Quinazolines | Anthranilic acid derivatives, 2-aminobenzonitriles | Pharmaceuticals, Agrochemicals |

| Benzoxazoles | 2-Aminophenols | Fluorescent materials, Biologically active compounds |

| Oxadiazoles | Hydrazides, Tetrazoles | Pharmaceuticals, Organic electronics |

| Triazoles | Amidrazones, Hydrazonoyl halides | Anticancer agents, Antifungal agents |

Development of Specialty Polymers and Coatings utilizing this compound

The introduction of the 3-fluoro-4-methoxybenzoyl moiety into polymer structures can significantly alter their properties, leading to the development of specialty polymers and coatings with enhanced thermal stability, chemical resistance, and specific surface characteristics.

Modification of Polymer Characteristics

This compound can be utilized as a monomer or a modifying agent in the synthesis of various polymers, such as polyesters and polyamides. nih.govrsc.org In polycondensation reactions, the acyl chloride group readily reacts with diols or diamines to form ester or amide linkages, respectively, incorporating the fluorinated and methoxylated aromatic unit into the polymer backbone. nih.govrsc.org

The presence of the aromatic ring with its fluorine and methoxy substituents can impart several desirable characteristics to the resulting polymer:

Thermal Stability: The rigid aromatic structure enhances the thermal stability of the polymer.

Chemical Resistance: The fluorine atom can increase the polymer's resistance to chemical attack.

Optical Properties: The chromophoric nature of the benzoyl group can influence the optical properties of the polymer, such as its refractive index and UV absorption.

An example of a relevant polymerization reaction is the synthesis of aromatic polyesters through the reaction of a diol with an acyl chloride like this compound.

Functionalization of Polymer Surfaces

The reactivity of this compound makes it a suitable candidate for the chemical modification of polymer surfaces. researchgate.netosti.govnih.govnih.gov This process, often referred to as polymer grafting, involves attaching molecules to the surface of a polymer to alter its properties, such as wettability, adhesion, and biocompatibility. researchgate.netnih.govnih.gov

One common method is "grafting to," where pre-synthesized polymer chains with reactive end groups are attached to a functionalized surface. nih.gov Alternatively, in "grafting from," initiator molecules are immobilized on the surface, and the polymerization of monomers is initiated from these sites. nih.gov

This compound can be used to introduce the corresponding benzoyl group onto polymer surfaces that possess reactive functional groups like hydroxyl or amine groups. This surface modification can be used to:

Control Surface Energy: The introduction of the fluorinated methoxybenzoyl group can alter the hydrophobicity or hydrophilicity of the polymer surface.

Introduce Specific Functionality: The benzoyl group itself can serve as a site for further chemical reactions, allowing for the attachment of other molecules with specific functions.

Enhance Adhesion: Modifying the surface chemistry can improve the adhesion of the polymer to other materials.

Catalyst and Ligand Synthesis Utilizing this compound

The unique electronic properties of the 3-fluoro-4-methoxybenzoyl group make it an interesting component in the design of ligands for metal-based catalysts. nih.govnih.govrutgers.eduacs.orgliv.ac.uknih.gov The electron-withdrawing nature of the fluorine atom and the electron-donating character of the methoxy group can modulate the electron density at the metal center, thereby influencing the catalytic activity and selectivity. nih.gov

While direct synthesis of catalysts using this compound is not extensively documented in readily available literature, its derivatives can serve as precursors for various types of ligands. For example, it can be converted into amides, esters, or ketones, which can then be further modified to incorporate coordinating atoms like phosphorus, nitrogen, or sulfur.

One area of potential application is in the synthesis of chiral phosphine (B1218219) ligands, which are crucial for asymmetric catalysis. nih.govnih.gov The synthesis of such ligands often involves the reaction of a Grignard or organolithium reagent with a chlorophosphine. A derivative of 3-fluoro-4-methoxybenzoic acid could potentially be used to create a chiral center or to influence the stereochemical outcome of a catalytic reaction.

The development of new ligands and catalysts is a dynamic area of research, and the unique combination of functional groups in this compound offers opportunities for the design of novel catalytic systems with tailored properties. rutgers.eduacs.orgliv.ac.uknih.gov

Table 3: Potential Ligand Types Derived from this compound

| Ligand Type | Potential Synthetic Route | Coordinating Atoms |

| Phosphine Ligands | Conversion to an organometallic reagent followed by reaction with a chlorophosphine. | Phosphorus |

| Amine-based Ligands | Formation of an amide followed by reduction or further functionalization. | Nitrogen |

| Schiff Base Ligands | Conversion to an aldehyde or ketone followed by condensation with an amine. | Nitrogen, Oxygen |

Synthesis of Acylphosphine Ligands for Catalytic Processes

This compound serves as a specialized reagent in advanced organic synthesis, particularly as a precursor for creating acylphosphine ligands. These ligands are a subclass of tertiary phosphines that feature a P-C(O) bond, and their unique electronic and steric properties make them valuable in homogeneous catalysis. researchgate.net The synthesis of these ligands typically involves a nucleophilic substitution reaction where a phosphorus nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride. researchgate.net

The general synthetic route involves the reaction of this compound with a suitable phosphine source, such as a metal phosphide (B1233454) (e.g., LiPPh₂) or a silylphosphine. The presence of the fluorine atom and the methoxy group on the benzoyl ring allows for the fine-tuning of the electronic properties of the resulting acylphosphine ligand. These substituents can influence the electron density at the phosphorus atom, which in turn affects the ligand's coordination to a metal center and the catalytic activity of the resulting complex.

Acylphosphine ligands derived from substituted benzoyl chlorides are employed in various transition-metal-catalyzed reactions. A notable application is in rhodium-catalyzed processes, such as the hydroformylation and hydrosilylation of alkenes. nih.govrsc.orgnih.gov In these catalytic cycles, the electronic character of the phosphine ligand is crucial for achieving high efficiency and selectivity. rsc.org By modifying the ligand structure—for instance, by using this compound as a building block—chemists can optimize the catalyst's performance for a specific transformation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆ClFO₂ | avantorsciences.comnih.gov |

| Molecular Weight | 188.59 g/mol | avantorsciences.comnih.gov |

| CAS Number | 3907-15-1 | avantorsciences.comnih.gov |

| Appearance | Solid | N/A |

| Melting Point | 69 °C | avantorsciences.com |

| Boiling Point | 135 °C (at 11 Torr) | avantorsciences.com |

| IUPAC Name | This compound | nih.gov |

| InChIKey | LOSBAHQDKBWMBY-UHFFFAOYSA-N | nih.gov |

| SMILES | COC1=C(C=C(C=C1)C(=O)Cl)F | nih.gov |

Pharmaceutical and Agrochemical Research Applications of 3 Fluoro 4 Methoxybenzoyl Chloride

Utilization as a Pharmaceutical Intermediate in Drug Discovery and Development

3-Fluoro-4-methoxybenzoyl chloride is a key starting material in the synthesis of various pharmaceutical compounds. Its reactive acyl chloride group readily participates in acylation reactions with amines and alcohols, allowing for the construction of more complex drug scaffolds. This reactivity is fundamental to its role in medicinal chemistry for the development of novel therapeutic agents across several disease areas.

The 3-fluoro-4-methoxybenzoyl moiety is a structural component found in certain compounds designed to target neurological pathways. A notable application is in the synthesis of isoquinoline (B145761) derivatives that function as vanilloid receptor 1 (TRPV1) antagonists. These receptors are involved in the transmission of pain signals. A patent describes novel isoquinoline compounds for the prevention or treatment of conditions such as pain, migraine, neuralgia, and neuropathies. nih.gov The synthesis of these therapeutic agents involves intermediates that can be derived from this compound, highlighting its role in the development of new analgesics and treatments for neurological disorders.

Table 1: Examples of Neurological Agents and Related Scaffolds

| Compound Class | Target | Therapeutic Application |

|---|

In the realm of cardiovascular medicine, this compound is an intermediate in the synthesis of vasopressin V1a receptor antagonists. These antagonists are investigated for their potential in treating cardiovascular diseases such as hypertension and heart failure. A patent details benzamide (B126) derivatives, which can incorporate the 3-fluoro-4-methoxybenzoyl structure, that show this antagonist activity. The ability to modulate the vasopressin system presents a therapeutic strategy for managing blood pressure and fluid balance, key aspects of cardiovascular health.

Table 2: Examples of Cardiovascular Agents and Related Scaffolds

| Compound Class | Target | Therapeutic Application |

|---|

The 3-fluoro-4-methoxybenzoyl scaffold is integral to the synthesis of several classes of novel anti-cancer agents. The incorporation of fluorine into these molecules is a recognized strategy to enhance their metabolic stability and interaction with cellular targets. sigmaaldrich.com

Research has focused on the development of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) which have shown significant antiproliferative activity against melanoma and prostate cancer cells. sigmaaldrich.com These compounds are derived from structural modifications of a lead compound, 2-arylthiazolidine-4-carboxylic acid amides (ATCAA). sigmaaldrich.com Furthermore, methoxybenzoyl chlorides are used in the synthesis of stilbene (B7821643) and dihydrostilbene derivatives, which are known to inhibit tubulin polymerization, a key mechanism for halting cancer cell division. drugdiscoverynews.comambeed.com The cis-stilbene (B147466) (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene, for example, has demonstrated potent cytotoxicity against various cancer cell lines. drugdiscoverynews.com

Additionally, the 1,2,4-triazole (B32235) ring system is a prominent feature in many anticancer compounds. drugdiscoverynews.comrythmopole.paris The synthesis of novel 1,2,3-triazole-amino acid conjugates containing a diaryl ether moiety, which have shown antiproliferative activity against breast and liver cancer cell lines, can utilize fluorinated benzoyl derivatives as starting materials. sigmaaldrich.com The development of 4'-fluoro-substituted benzotriazole-acrylonitrile derivatives as microtubule-destabilizing agents further underscores the importance of fluorinated benzoyl structures in cancer drug discovery. sigmaaldrich.com

Table 3: Examples of Anti-Cancer Agents Derived from Substituted Methoxybenzoyl Chlorides

| Compound Class | Mechanism of Action | Target Cancer Types |

|---|---|---|

| 4-Substituted Methoxybenzoyl-Aryl-Thiazoles (SMART) | Inhibition of tubulin polymerization | Melanoma, Prostate Cancer sigmaaldrich.com |

| Stilbene and Dihydrostilbene Derivatives | Inhibition of tubulin polymerization | Lung, Colon, Breast Carcinoma, Melanoma drugdiscoverynews.com |

| Triazole Derivatives | Various, including tubulin inhibition and EGFR inhibition | Breast, Liver, Lung Cancer drugdiscoverynews.comsigmaaldrich.com |

This compound is a valuable precursor in the creation of new antithrombotic agents, particularly direct Factor Xa (FXa) inhibitors. FXa is a crucial enzyme in the blood coagulation cascade, making it a prime target for modern anticoagulants. ambeed.com

The synthesis of various FXa inhibitors involves the use of substituted benzoyl moieties. For example, research into 1,2-phenylenediamine-based and 3,4-diaminobenzoyl-based FXa inhibitors has led to the discovery of highly potent and selective compounds. ambeed.com One such compound, a 3,4-dimethoxyl substituted derivative, showed excellent in vivo antithrombotic activity. ambeed.com The development of N-(2-{[(5-chloropyridin-2-yl)amino]carbonyl}-4-methylphenyl)-2-fluoro-4-(methylamino)benzamide also highlights the use of a fluorinated benzoic acid structure, the direct precursor to the corresponding benzoyl chloride, in creating these complex inhibitors. These examples demonstrate that the 3-fluoro-4-methoxybenzoyl scaffold is a key component for building novel oral anticoagulants to prevent and treat thromboembolic diseases.

Table 4: Examples of Antithrombotic Agents and Related Scaffolds

| Compound Class | Target | Therapeutic Action |

|---|---|---|

| 3,4-Diaminobenzoyl Derivatives | Factor Xa | Anticoagulant ambeed.com |

| Oxazolidinone Derivatives | Factor Xa | Anticoagulant |

Fluorinated methoxybenzoyl chlorides are indispensable raw materials in the synthesis of advanced fluoroquinolone antibiotics. Specifically, the closely related compound 2,4,5-trifluoro-3-methoxybenzoyl chloride is an irreplaceable key intermediate for producing widely used antibiotics such as Moxifloxacin, Gatifloxacin, and Balofloxacin. sigmaaldrich.com

The synthesis route for these potent antibacterial agents relies on the specific structure provided by this fluorinated benzoyl chloride derivative. Moxifloxacin, for instance, is a fourth-generation fluoroquinolone with a broad spectrum of activity and is noted for having fewer side effects compared to some other antibiotics. The inclusion of the fluoro- and methoxy- substituted phenyl group is critical for the drug's efficacy. This demonstrates the crucial role of compounds like this compound in the industrial production of vital antibacterial medicines.

Table 5: Fluoroquinolone Antibiotics Synthesized Using Fluorinated Methoxybenzoyl Chloride Intermediates

| Antibiotic | Generation | Key Intermediate |

|---|---|---|

| Moxifloxacin | Fourth | 2,4,5-Trifluoro-3-methoxybenzoyl chloride |

| Gatifloxacin | Fourth | 2,4,5-Trifluoro-3-methoxybenzoyl chloride |

The this compound scaffold is employed in the design and synthesis of novel α-glucosidase inhibitors, which are therapeutic targets for managing type 2 diabetes. These inhibitors work by slowing the absorption of glucose in the intestine.

One study reports the synthesis of highly fluorinated 2-imino-1,3-thiazolines that show significant α-glucosidase inhibitory activity. The synthesis involves the reaction of an acid chloride, such as this compound, to form a key thiourea (B124793) intermediate. Specifically, the derivative 3-fluoro-N-(3-(2-fluorophenyl)-4-(4-fluorophenyl)thiazol-2(3H)-ylidene)benzamide was found to be a particularly potent inhibitor, approximately 24 times more effective than the standard drug acarbose.

Other research has explored fluorochromone-based thiosemicarbazones and benzisoxazole-triazole hybrids as effective α-glucosidase inhibitors, further illustrating the utility of fluorinated aromatic compounds in this therapeutic area. The presence of the 3-fluoro-4-methoxybenzoyl moiety can enhance the binding affinity of these inhibitors to the active site of the α-glucosidase enzyme.

Table 6: Examples of Glucosidase Inhibitors Derived from Fluorinated Benzoyl Precursors

| Compound Class | Target Enzyme | Key Intermediate Structure | Potency Highlight |

|---|---|---|---|

| 2-Imino-1,3-thiazolines | α-Glucosidase | 3-Fluoro-N-(...carbamothioyl)benzamide | ~24x more potent than acarbose |

| Fluorochromone Thiosemicarbazones | α-Glucosidase | Fluorochromone scaffold | Potent inhibitory activity |

Agrochemical Development and Efficacy Enhancement utilizing this compound

This compound serves as a important starting material in the creation of new agrochemicals. Its distinct chemical structure, featuring both a fluorine atom and a methoxy (B1213986) group on the benzene (B151609) ring, allows for the synthesis of complex molecules with potent biological activities. These features are instrumental in the development of next-generation pesticides and herbicides, which are designed to be more effective and selective in their action.

The development of novel insecticides is a critical area of research to combat pest resistance and improve crop yields. While direct examples of commercial pesticides formulated from this compound are not extensively documented in publicly available research, the synthesis of related structures highlights its potential. For instance, researchers have designed and synthesized a series of meta-diamide compounds containing a methoxy group, inspired by the precursor cyproflanilide. scielo.brresearchgate.net By replacing a fluorine atom on the phenyl ring with a methoxy group, they created derivatives with significant insecticidal activity against major pests like Plutella xylostella (diamondback moth) and Spodoptera frugiperda (fall armyworm). scielo.brresearchgate.net

One such derivative, compound 12q , demonstrated a 97.67% mortality rate against Plutella xylostella at a concentration of 1 mg L⁻¹. scielo.br This compound also showed moderate activity against Spodoptera frugiperda at a concentration of 0.1 mg L⁻¹, marking it as a promising candidate for further structural modification to enhance its insecticidal properties. scielo.br The synthesis of these potent insecticides often involves the use of related benzoyl chloride derivatives, underscoring the importance of the fluoro and methoxy substitutions in achieving high efficacy.

Table 1: Insecticidal Activity of Selected meta-Diamide Derivatives

| Compound | Target Pest | Concentration (mg L⁻¹) | Mortality Rate (%) |

| 12q | Plutella xylostella | 1 | 97.67 |

| 12q | Spodoptera frugiperda | 0.1 | Moderate Activity |

Formulation of Advanced Herbicides

In the realm of weed management, the development of herbicides with novel modes of action is crucial to address the growing issue of herbicide resistance. biorxiv.org The this compound scaffold is relevant to the synthesis of new herbicidal compounds. Research into fluoroquinolone derivatives, for example, has shown that modifications to the core structure can lead to compounds with potent herbicidal activity. biorxiv.org While these studies may not directly use this compound, they explore the impact of fluorine and other substitutions on the molecule's ability to inhibit plant DNA gyrase, a key target for herbicides. biorxiv.org

For instance, a study on fluoroquinolone analogues revealed that certain structural changes could significantly enhance herbicidal effects while reducing antibacterial activity, a desirable trait for an agricultural herbicide. biorxiv.org One analogue, compound 39 , exhibited good herbicidal activity comparable to the parent compound but with a 1000-fold decrease in activity against Gram-negative bacteria. biorxiv.org This highlights the potential for creating selective herbicides by modifying the substitution pattern on the aromatic ring, a principle that applies to derivatives of this compound.

Furthermore, the discovery of the pre-emergence herbicide pyroxasulfone, which contains a unique 4,5-dihydro-1,2-oxazole ring, demonstrates the continuous innovation in herbicide chemistry. nih.gov The synthesis of such complex molecules often relies on versatile building blocks, and the functional groups present in this compound make it a valuable precursor for creating novel herbicidal structures.

Structure-Activity Relationship (SAR) Studies of Bioactive Compounds Derived from this compound

The biological activity of agrochemicals is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies are therefore essential for understanding how different functional groups on a molecule contribute to its efficacy. For compounds derived from this compound, the fluorine atom and the methoxy group play a pivotal role in determining their biological properties.

The presence and position of fluoro and methoxy groups on a benzoyl ring can significantly influence a compound's biological activity. The fluorine atom, due to its high electronegativity and small size, can alter the electronic properties of the molecule, enhance its binding affinity to target enzymes, and improve its metabolic stability. The methoxy group can also impact the molecule's polarity, solubility, and ability to interact with biological targets.

In the context of herbicides, studies on pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown that substitutions on the phenyl ring are critical for their activity. mdpi.com For example, compound 2o , which features a trifluorophenyl group, exhibited excellent herbicidal activity against bentgrass, comparable to commercial herbicides. mdpi.com This suggests that fluorine substitution is a key factor in the herbicidal potency of these compounds.

Similarly, in insecticide research, the replacement of a fluorine atom with a methoxy group in meta-diamide compounds led to derivatives with potent insecticidal activity. scielo.brresearchgate.net This indicates that the interplay between different functional groups is crucial for optimizing the biological performance of the final compound.

A thorough understanding of SAR principles allows for the rational design of new agrochemicals with improved efficacy and selectivity. By strategically modifying the chemical structure of a lead compound, researchers can enhance its desired biological activities while minimizing off-target effects.

The development of novel meta-diamide insecticides provides a clear example of rational design. scielo.brresearchgate.net Starting from the precursor cyproflanilide, researchers systematically replaced a fluorine atom with a methoxy group and introduced other structural modifications to create a library of new compounds. scielo.brresearchgate.net The subsequent evaluation of their insecticidal activity against different pests allowed for the identification of key structural features required for high potency. scielo.brresearchgate.net This iterative process of design, synthesis, and testing is fundamental to the discovery of new and more effective agrochemicals.

The insights gained from such studies are invaluable for the future development of pesticides and herbicides derived from this compound and related starting materials. By leveraging the unique properties of the fluoro and methoxy substituents, chemists can continue to design innovative solutions for crop protection.

Computational Chemistry and Spectroscopic Investigations of 3 Fluoro 4 Methoxybenzoyl Chloride and Its Derivatives

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling are powerful tools for investigating the properties of molecules at the atomic level. These methods allow for the exploration of molecular geometries, electronic structures, and reaction mechanisms that can be difficult to study experimentally.

Conformational Analysis and Energy Landscapes

Computational studies on similar molecules, such as substituted prolines, have demonstrated that the introduction of fluorine atoms can significantly influence the conformational equilibrium. For instance, the stereochemistry of fluorination in 3,4-difluoro-L-prolines has been shown to bias the ring pucker and the cis/trans ratio of the amide bond. semanticscholar.org While 3-Fluoro-4-methoxybenzoyl chloride is not a proline derivative, this highlights the general principle that fluorine substitution can have pronounced stereoelectronic effects that govern conformational preferences.

In the case of this compound, the key dihedral angles to consider are those involving the C-O bond of the methoxy (B1213986) group and the C-C bond of the benzoyl chloride group with respect to the aromatic ring. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to calculate the potential energy surface as a function of these dihedral angles, revealing the lowest energy conformations and the energy barriers between them. For a related compound, (3S,4R)-4-fluoro-3-(4-methoxyphenyl)-1-oxo-2-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, the conformation was established to be cis with respect to the fluorine atom and the methine hydrogen atom. nih.gov This suggests that specific stereoelectronic interactions involving the fluorine atom play a significant role in determining the stable conformation.

Table 1: Hypothetical Conformational Energy Data for this compound (Note: This table is illustrative and based on general principles of conformational analysis of similar compounds, as direct research data was not found.)

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) |

| Planar | 0° | 0.0 |

| Perpendicular | 90° | 5.2 |

Electronic Structure and Reactivity Prediction

The electronic structure of this compound, specifically the distribution of electron density and the nature of its frontier molecular orbitals (HOMO and LUMO), is fundamental to understanding its reactivity. The fluorine and methoxy substituents exert significant electronic effects on the benzoyl chloride moiety.

Quantum chemical calculations can provide valuable insights into these electronic properties. For instance, the electronic absorption spectra of benzoyl radicals, formed from substituted benzoyl halides, have been studied, revealing that an unpaired electron may be localized mainly on the σ-orbital of the carbonyl group. rsc.org This suggests that the electronic nature of the carbonyl group is a key factor in the reactivity of benzoyl chlorides.

Theoretical predictions of NMR chemical shifts, which are highly sensitive to the electronic environment of the nuclei, are another powerful application of quantum chemistry. Methodologies for predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts using DFT and other methods have been developed for various classes of organic compounds, including fluorinated cathinone derivatives. nih.gov These calculations can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic structure.

Table 2: Predicted Electronic Properties of this compound (Note: This table is illustrative and based on general principles of electronic structure theory, as direct research data was not found.)

| Property | Calculated Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Dipole Moment | 3.5 D |

Simulation of Reaction Pathways

Simulating reaction pathways using computational methods allows for the investigation of reaction mechanisms, transition states, and the prediction of reaction outcomes. For this compound, a key reaction is its solvolysis.

Studies on the solvolysis of substituted benzoyl chlorides have shown that the reaction mechanism can vary depending on the substituents and the solvent. For example, the transition state structure can shift between a more associative and a more dissociative character. Quantum chemical calculations can be used to model the potential energy surface of such reactions, identifying the structures and energies of reactants, transition states, and products. This information is invaluable for understanding the factors that control the reaction rate and selectivity.

Advanced Spectroscopic Characterization in Research

Spectroscopic techniques are indispensable for the structural elucidation and investigation of the properties of chemical compounds. NMR and IR spectroscopy, in particular, provide detailed information about the molecular structure and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the connectivity and three-dimensional structure of molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

The prediction of NMR chemical shifts through computational methods is becoming increasingly accurate and can be a valuable tool in the structural analysis of new compounds. liverpool.ac.uksourceforge.ionih.govmodgraph.co.uk These predictions, when compared with experimental data, can help to confirm structural assignments and provide a more detailed picture of the molecular structure.

Table 3: Expected ¹H NMR Chemical Shift Ranges for this compound (Note: This table is illustrative and based on typical chemical shifts for similar aromatic compounds.)

| Proton | Expected Chemical Shift (ppm) |

| Aromatic H | 6.9 - 8.1 |

| Methoxy H | 3.8 - 4.0 |

Infrared (IR) Spectroscopy for Functional Group Analysis and Mechanistic Studies

Infrared (IR) spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching of the acid chloride, as well as vibrations associated with the C-F, C-O, and C-Cl bonds, and the aromatic ring.

Vibrational spectroscopic studies, combined with computational analysis, have been successfully applied to other complex molecules like quinoline-2-carbaldehyde benzoyl hydrazone to assign the observed vibrational bands. cusat.ac.inresearchgate.net Similar approaches could be used for a detailed analysis of the IR spectrum of this compound. The position of the C=O stretching frequency, in particular, is sensitive to the electronic effects of the substituents on the benzene (B151609) ring and can provide information about the electronic nature of the molecule.

Table 4: Characteristic IR Absorption Frequencies for this compound (Note: This table is illustrative and based on typical IR frequencies for similar functional groups.)

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Acid Chloride) | 1770 - 1810 |

| C-F (Aromatic) | 1200 - 1280 |

| C-O (Aryl Ether) | 1230 - 1270 |

| C-Cl | 600 - 800 |

| Aromatic C=C | 1450 - 1600 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for confirming the molecular weight and elucidating the structure of this compound. The compound's molecular formula is C₈H₆ClFO₂. nih.gov The calculated molecular weight is approximately 188.58 g/mol . nih.govsigmaaldrich.comparchem.com In mass spectrometry, this value corresponds to the molecular ion peak (M⁺).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization, the this compound molecule undergoes characteristic fragmentation. The most prominent fragmentation is typically the loss of the chlorine atom, which is a good leaving group, to form the 3-fluoro-4-methoxybenzoyl cation. This acylium ion is resonance-stabilized and often represents the base peak in the spectrum.

Further fragmentation of the benzoyl cation can occur through the loss of a neutral carbon monoxide (CO) molecule. Subsequent fragmentation pathways may involve the cleavage of the methoxy group or rearrangements of the aromatic ring structure. miamioh.eduresearchgate.net

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

| Fragment Ion | Proposed Structure | m/z (mass/charge ratio) |

| [C₈H₆ClFO₂]⁺ | Molecular Ion (M⁺) | ~188 |

| [C₈H₆FO₂]⁺ | [M-Cl]⁺ (Acylium ion) | ~153 |

| [C₇H₆FO]⁺ | [M-Cl-CO]⁺ | ~125 |

This predictable fragmentation is crucial for identifying the compound in complex mixtures and confirming the success of synthetic steps involving this reagent.

X-ray Crystallography of Derived Compounds

While X-ray crystallography of the highly reactive this compound itself is challenging due to its sensitivity to moisture, the technique is extensively used to determine the precise three-dimensional structure of its stable crystalline derivatives. guidechem.com By reacting this compound with various nucleophiles (e.g., amines, alcohols), stable amide and ester derivatives can be synthesized, which are often suitable for single-crystal X-ray analysis.

This technique provides unambiguous information about:

Molecular Conformation: The spatial arrangement of atoms and functional groups.

Bond Lengths and Angles: Precise measurements that offer insight into the electronic environment of the molecule.

Intermolecular Interactions: The analysis reveals non-covalent interactions such as hydrogen bonding and π–π stacking, which dictate the crystal packing and influence the material's bulk properties. nih.gov

For instance, studies on related N-(3-fluorobenzoyl)benzenesulfonamides have detailed how substitutions on the benzoyl ring influence the dihedral angles between the aromatic rings and the nature of intermolecular C-H⋯O and C-H⋯π interactions that form complex three-dimensional architectures. nih.gov Similarly, crystal structures of hydrazone derivatives synthesized from methoxybenzoyl chlorides have been elucidated, revealing the planarity and hydrogen bonding motifs within the crystals. researchgate.net The analysis of a dihydronaphthalenone derivative, which could be conceptually derived from a related methoxybenzoyl precursor, showcases how crystallography confirms stereochemistry, such as the E configuration of a double bond formed during the reaction. researchgate.net These examples underscore the power of X-ray crystallography in confirming the structure of new molecules synthesized using benzoyl chloride reagents.

Advanced Analytical Methodologies for Purity and Reaction Monitoring

Advanced analytical techniques are indispensable for ensuring the purity of this compound and for monitoring the progress of reactions in which it is used as a reactant.

High-Performance Liquid Chromatography (HPLC) in Research

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its reaction products in research settings. mdpi.com It is particularly useful for monitoring the progress of reactions by quantifying the consumption of the starting material and the formation of products over time.

A common application involves reversed-phase HPLC, typically using a C18 column. researchgate.netakjournals.com The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase (the C18 column) and a polar mobile phase, which often consists of a mixture of water and an organic solvent like acetonitrile or methanol (B129727). jocpr.comnih.gov Detection is frequently accomplished using an ultraviolet (UV) detector, as the aromatic ring in the compound and its derivatives absorbs UV light. jocpr.com

In synthetic research, HPLC is invaluable for separating isomers that may form during a reaction. For example, in Fries rearrangement reactions involving related precursors, HPLC is used to determine the ratio of ortho and para isomers and to assess the purity of the separated products after purification techniques like steam distillation or recrystallization. researchgate.net

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful technique for assessing the purity of this compound and other volatile or semi-volatile derivatives. nih.govresearchgate.net The compound's volatility allows it to be analyzed directly by GC. For purity assessment, a small amount of the sample is injected into the instrument, where it is vaporized and carried by an inert gas through a capillary column.

The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. Different compounds elute from the column at different retention times, allowing for their separation and quantification. epa.gov GC can effectively separate the target compound from starting materials, solvents, and by-products, providing a precise measure of its purity. When coupled with a mass spectrometer, GC-MS provides not only retention time data but also mass spectra for each separated component, enabling positive identification of impurities. nih.gov

Validation of Analytical Methods for Research Applications

For research applications requiring quantitative data, the analytical methods (both HPLC and GC) must be validated to ensure they are reliable, reproducible, and accurate for their intended purpose. fda.gov Method validation is a systematic process that establishes the performance characteristics of a procedure. researchgate.netjocpr.com Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or reaction matrix components. akjournals.com

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration and comparing the measured value to the true value. nih.gov